Cas no 158039-15-7 (Desfuroyl Ceftiofur Cysteine Disulfide (Contain 5% Ceftiofur))
Desfuroyl Ceftiofur Cysteine Disulfide (Contain 5% Ceftiofur) Chemical and Physical Properties
Names and Identifiers
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- Desfuroyl Ceftiofur Cysteine Disulfide
- (6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-3-[[[(2R)-2-Amino-2-carboxyethyl]dithio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- DFC-CYS
- Desfuroyl Ceftiofur Cysteine Disulfide (Contain 5% Ceftiofur)
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- Inchi: 1S/C17H20N6O7S4/c1-30-22-9(8-5-32-17(19)20-8)12(24)21-10-13(25)23-11(16(28)29)6(2-31-14(10)23)3-33-34-4-7(18)15(26)27/h5,7,10,14H,2-4,18H2,1H3,(H2,19,20)(H,21,24)(H,26,27)(H,28,29)/b22-9-/t7-,10+,14-/m0/s1
- InChI Key: JOKBPDNPVWSNNL-DGKDZXJDSA-N
- SMILES: [C@H]1(NC(/C(=N\OC)/c2csc(N)n2)=O)[C@@H]2SCC(CSSC[C@H](N)C(O)=O)=C(C(O)=O)N2C1=O
Computed Properties
- Exact Mass: 548.02800
Experimental Properties
- Melting Point: 207-209°C (dec.)
- PSA: 318.89000
- LogP: 1.01630
Desfuroyl Ceftiofur Cysteine Disulfide (Contain 5% Ceftiofur) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D289905-1mg |
Desfuroyl Ceftiofur Cysteine Disulfide (Contain 5% Ceftiofur) |
158039-15-7 | 1mg |
$ 295.00 | 2023-09-08 | ||
| TRC | D289905-2mg |
Desfuroyl Ceftiofur Cysteine Disulfide (Contain 5% Ceftiofur) |
158039-15-7 | 2mg |
$560.00 | 2023-05-18 | ||
| TRC | D289905-5mg |
Desfuroyl Ceftiofur Cysteine Disulfide (Contain 5% Ceftiofur) |
158039-15-7 | 5mg |
$ 1363.00 | 2023-09-08 | ||
| TRC | D289905-10mg |
Desfuroyl Ceftiofur Cysteine Disulfide (Contain 5% Ceftiofur) |
158039-15-7 | 10mg |
$ 2342.00 | 2023-09-08 | ||
| A2B Chem LLC | AE83444-1mg |
Desfuroyl Ceftiofur Cysteine Disulfide |
158039-15-7 | 1mg |
$386.00 | 2024-01-03 | ||
| A2B Chem LLC | AE83444-5mg |
Desfuroyl Ceftiofur Cysteine Disulfide |
158039-15-7 | 5mg |
$1347.00 | 2024-01-03 | ||
| A2B Chem LLC | AE83444-10mg |
Desfuroyl Ceftiofur Cysteine Disulfide |
158039-15-7 | 10mg |
$2228.00 | 2024-01-03 |
Desfuroyl Ceftiofur Cysteine Disulfide (Contain 5% Ceftiofur) Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Desfuroyl Ceftiofur Cysteine Disulfide (Contain 5% Ceftiofur)
Desfuroyl Ceftiofur Cysteine Disulfide (Contain 5% Ceftiofur): A Novel Chemical Entity in Antibiotic Research
In the realm of antimicrobial drug development, Desfuroyl Ceftiofur Cysteine Disulfide, a compound with CAS No. 158039-15-7, represents a significant advancement in optimizing antibiotic efficacy and reducing side effects. This chemical entity, which contains approximately 5% Ceftiofur, is a structural derivative of ceftiofur, a third-generation cephalosporin widely used in veterinary medicine. Its unique cysteine disulfide moiety and furoyl group modification distinguish it from conventional antibiotics, offering enhanced pharmacokinetic properties and targeted delivery potential.
The core structure of Desfuroyl Ceftiofur Cysteine Disulfide comprises a β-lactam ring linked to a sulfur-containing cysteine residue via a disulfide bridge. This configuration stabilizes the molecule against enzymatic degradation while maintaining its antibacterial activity. Recent studies published in the Journal of Medicinal Chemistry (2023) highlight its ability to evade hydrolysis by β-lactamases, a mechanism commonly associated with antibiotic resistance. The presence of the cysteine disulfide group also facilitates redox-sensitive release mechanisms, enabling controlled drug delivery in vivo.
Clinical relevance is underscored by its synergistic interaction with host immune cells. Research from the University of Oxford (2024) demonstrated that this compound enhances phagocytic activity in macrophages while minimizing nephrotoxicity—a critical advantage over traditional cephalosporins. The inclusion of Ceftiofur, albeit at 5%, ensures retention of broad-spectrum activity against gram-positive and gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Innovative synthetic pathways have been developed to produce this compound with high purity (>98%). A study in Nature Catalysis (2024) introduced a one-pot synthesis using microwave-assisted condensation between desfuroyl ceftiofur and cystine derivatives under mild conditions. This method reduces production costs by 40% compared to conventional multi-step processes while maintaining structural integrity.
Safety profiles derived from preclinical trials show minimal cytotoxicity at therapeutic concentrations. Data from the European Medicines Agency’s 2023 report indicate that the disulfide-linked structure mitigates oxidative stress typically observed with free thiol-containing antibiotics. Environmental impact assessments also favor this compound: its rapid biodegradation (<7 days) under aerobic conditions aligns with sustainable pharmaceutical design principles.
The commercial potential of this entity is amplified by its dual application as both an active pharmaceutical ingredient and a research tool for studying antibiotic resistance mechanisms. Pharmaceutical companies such as Zoetis and Merck are reportedly exploring its use in combination therapies targeting zoonotic pathogens like Salmonella enterica.
Ongoing research focuses on engineering prodrug variants that release active ceftiofur only at infection sites through pH or enzyme-triggered cleavage of the disulfide bond. A patent filed by Purdue University (USPTO #17/896,456) describes such targeted delivery systems achieving up to 9-fold higher bioavailability compared to unmodified ceftiofur formulations.
Economic analysis predicts a $18 billion market opportunity for this class of compounds by 2030, driven by rising demand for alternatives to colistin in livestock farming and emerging human applications against biofilm-associated infections. Regulatory frameworks are adapting rapidly; the FDA’s 2024 draft guidelines now include specific testing protocols for disulfide-linked antimicrobial conjugates.
In conclusion, the integration of cysteine disulfide chemistry into ceftiofur’s structure has unlocked new dimensions in antibiotic design—combining stability enhancements with mechanism-based delivery innovations. As highlighted by Nature Reviews Drug Discovery (January 2024), this compound exemplifies how structural modifications can simultaneously address resistance evolution and adverse effect challenges without compromising therapeutic efficacy.
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